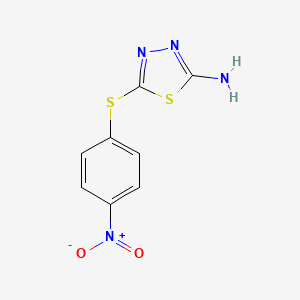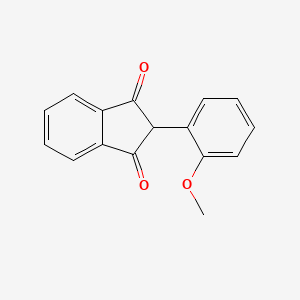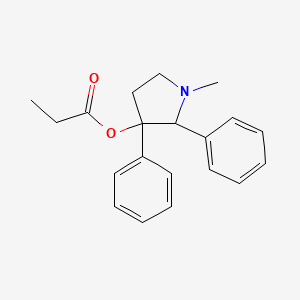![molecular formula C24H19N3O B12000584 N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000584.png)
N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves a condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:
Starting Materials: 2-phenyl-4-quinolinecarbohydrazide and 4-methylbenzaldehyde.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to handle larger volumes efficiently.
化学反応の分析
Types of Reactions
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Alkylated quinoline derivatives.
科学的研究の応用
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
Uniqueness
N’-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific electronic characteristics are crucial.
特性
分子式 |
C24H19N3O |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O/c1-17-11-13-18(14-12-17)16-25-27-24(28)21-15-23(19-7-3-2-4-8-19)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+ |
InChIキー |
GJVQMYATSRMZFL-PCLIKHOPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)


![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)




![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)

![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)


